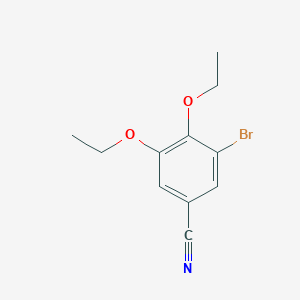
3-Bromo-4,5-diéthoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,5-diethoxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is a derivative of benzonitrile, featuring bromine and ethoxy groups attached to the benzene ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4,5-diethoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: While not directly used in therapeutic applications, this compound can be utilized in the synthesis of biologically active molecules for research purposes. It helps in studying the structure-activity relationships of potential drug candidates.
Industry: In the industrial sector, 3-Bromo-4,5-diethoxybenzonitrile is used in the production of specialty chemicals and advanced materials. Its derivatives can be employed in the manufacture of dyes, pigments, and polymers.
Mécanisme D'action
Target of Action
This compound is a unique chemical used in early discovery research
Biochemical Pathways
For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a compound with a similar structure, has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway .
Result of Action
Similar compounds have been shown to exhibit antioxidant, anti-inflammatory, and cytoprotective effects .
Analyse Biochimique
Biochemical Properties
3-Bromo-4,5-diethoxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in cells . This interaction is crucial for cellular protection against oxidative stress. Additionally, 3-Bromo-4,5-diethoxybenzonitrile may interact with signaling proteins such as extracellular signal-regulated kinase and protein kinase B, promoting their phosphorylation and subsequent activation .
Cellular Effects
The effects of 3-Bromo-4,5-diethoxybenzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes . This activation helps in protecting cells from oxidative damage and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-diethoxybenzonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to and activate Nrf2, which then translocates to the nucleus and binds to the antioxidant response element in the promoter region of target genes . This binding results in the upregulation of genes involved in antioxidant defense. Additionally, 3-Bromo-4,5-diethoxybenzonitrile may inhibit or activate certain enzymes, further influencing cellular processes.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-diethoxybenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects by enhancing antioxidant defenses. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
3-Bromo-4,5-diethoxybenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with glutathione synthetase enhances the production of reduced glutathione, a key antioxidant in cellular metabolism . This interaction helps in maintaining redox balance and protecting cells from oxidative stress.
Transport and Distribution
The transport and distribution of 3-Bromo-4,5-diethoxybenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms.
Subcellular Localization
3-Bromo-4,5-diethoxybenzonitrile exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4,5-diethoxybenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4,5-diethoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Comparaison Avec Des Composés Similaires
3-Bromo-4,5-dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.
2-Bromo-4,5-diethoxybenzonitrile: Bromine atom positioned differently on the benzene ring.
Propriétés
IUPAC Name |
3-bromo-4,5-diethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJNTWBXCKJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399567 |
Source


|
| Record name | 3-bromo-4,5-diethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514856-13-4 |
Source


|
| Record name | 3-bromo-4,5-diethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)




![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)
